molecular formula C22H18ClN3O2S B11208690 3-amino-N-(3-chloro-2-methylphenyl)-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(3-chloro-2-methylphenyl)-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B11208690
M. Wt: 423.9 g/mol
InChI Key: YZFJXIGPJCMWCJ-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure is intriguing! Let’s break it down:

    Chemical Name: 3-amino-N-(3-chloro-2-methylphenyl)-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

    Molecular Formula: CHClNO

    CAS Number: 853349-54-9

This compound belongs to the class of heterocyclic compounds and contains a fused cyclopenta[b]thieno[3,2-e]pyridine ring system. Its unique structure suggests potential biological activity.

Preparation Methods

Unfortunately, detailed synthetic routes and industrial production methods for this compound are scarce in the literature. researchers have synthesized it using various strategies, including multistep organic synthesis and cyclization reactions. Further investigation is needed to uncover efficient and scalable methods.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Substitution: Substituents on the aromatic rings can be modified via electrophilic or nucleophilic substitution reactions.

    Reduction: Reduction of functional groups (e.g., nitro groups) could occur.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).

    Substitution: Lewis acids (e.g., AlCl) or nucleophiles (e.g., amines).

    Reduction: Hydrogen gas (H) with a suitable catalyst (e.g., palladium on carbon).

Major Products:: The specific products depend on the reaction conditions and substituents. Further research is needed to identify key intermediates and final products.

Scientific Research Applications

    Medicine: Investigate its pharmacological properties, such as anticancer, anti-inflammatory, or antimicrobial effects.

    Chemistry: Explore its reactivity and use it as a building block for novel molecules.

    Industry: Assess its potential as a material or catalyst.

Mechanism of Action

The exact mechanism remains elusive, but it likely interacts with cellular targets, affecting signaling pathways or enzymatic processes. Further studies are crucial to unravel its mode of action.

Properties

Molecular Formula

C22H18ClN3O2S

Molecular Weight

423.9 g/mol

IUPAC Name

6-amino-N-(3-chloro-2-methylphenyl)-8-(furan-2-yl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide

InChI

InChI=1S/C22H18ClN3O2S/c1-11-13(23)6-3-7-14(11)25-21(27)20-19(24)18-17(16-9-4-10-28-16)12-5-2-8-15(12)26-22(18)29-20/h3-4,6-7,9-10H,2,5,8,24H2,1H3,(H,25,27)

InChI Key

YZFJXIGPJCMWCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(C3=C(C4=C(CCC4)N=C3S2)C5=CC=CO5)N

Origin of Product

United States

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